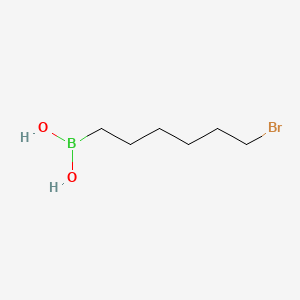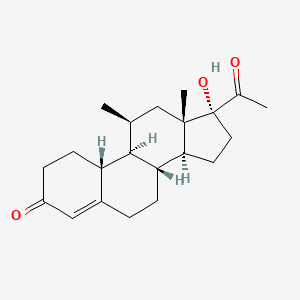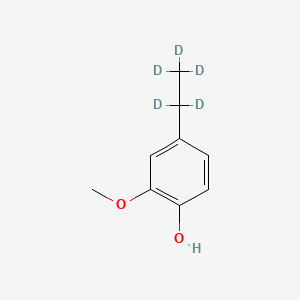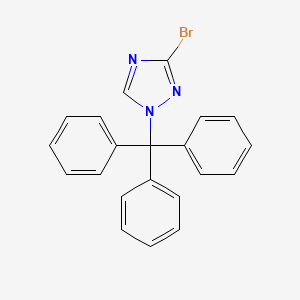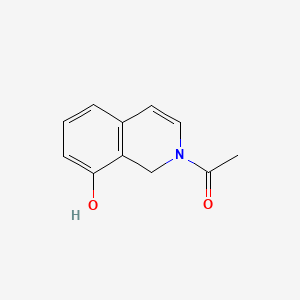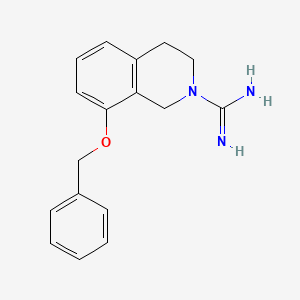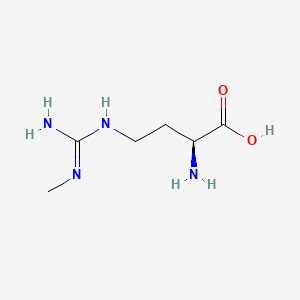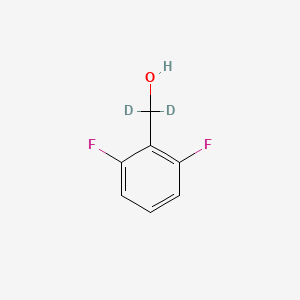
2,6-Difluorphenylmethanol-d2
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Aggregation-Induced Emission (AIE)
2,6-Difluorphenylmethanol-d2: wird in der Untersuchung von AIE verwendet, einem Phänomen, bei dem nicht-lumineszierende Moleküle in Lösung beim Aggregieren Licht emittieren . Diese Eigenschaft ist entscheidend für die Entwicklung neuer organischer Luminophore für Anwendungen, die auf verzögerter Lumineszenz basieren, wie z. B. zeitgesteuerte Biosensorik und Temperatursensorik. Die Fähigkeit der Verbindung, AIE aufzuweisen, kann zu Fortschritten bei Molekülthermometern führen, die unter wässrigen Bedingungen arbeiten.
Thermisch aktivierte verzögerte Fluoreszenz (TADF)
Die Struktur der Verbindung ermöglicht die Untersuchung von TADF, bei der die Lichtemission aufgrund von thermischer Aktivierung verzögert ist . Dieses Merkmal ist bedeutsam für die Herstellung von Materialien für organische Leuchtdioden (OLEDs) und andere elektronische Geräte. Die Untersuchung von This compound in diesem Zusammenhang kann zur Entwicklung effizienterer und langlebigerer OLED-Materialien beitragen.
Allosterische Hemmung von FtsZ
Im Bereich der Mikrobiologie spielt This compound eine Rolle bei der Untersuchung der allosterischen Hemmung von FtsZ . FtsZ ist ein Protein, das für die bakterielle Zellteilung unerlässlich ist, und seine Hemmung kann zu neuen antibakteriellen Mitteln führen. Die Struktur der Verbindung hilft beim Verständnis der Wechselwirkungen innerhalb der allosterischen Tasche von FtsZ, was für die Entwicklung neuer Antibiotika entscheidend ist.
Molekular-Docking-Studien
This compound: wird in Molekular-Docking-Studien verwendet, um die Wechselwirkung mit verschiedenen Proteinen zu simulieren . Diese Studien helfen bei der Vorhersage der Bindungsaffinitäten und Konformationen der Verbindung innerhalb biologischer Ziele, was für die Prozesse der Wirkstoffentwicklung und -findung von Vorteil ist.
Metabolische Forschung
Die deuterierte Form der Verbindung, This compound, ist wertvoll in der metabolischen Forschung . Die stabile Isotopenmarkierung ermöglicht es Forschern, Stoffwechselwege sicher in vivo zu verfolgen und so Einblicke in den Stoffwechsel von Medikamenten und anderen Substanzen im Körper zu gewinnen.
Standards für Umweltverschmutzer
In der Umweltwissenschaft wird This compound als Standard für stabil isotopenmarkierte Verbindungen verwendet . Diese Standards sind unerlässlich für die Detektion und Quantifizierung von Schadstoffen in Luft, Wasser, Boden und Lebensmitteln und tragen zur Umweltüberwachung und Sicherheitsbewertung bei.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
It’s worth noting that difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .
Pharmacokinetics
Its solubility in various solvents such as acetone, cdcl3, dichloromethane, and methanol suggests that it may have good bioavailability .
Result of Action
It’s worth noting that similar compounds have been used in various research contexts, suggesting that they may have significant biological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, 2,6-Difluorophenylmethanol-d2 is recommended to be stored at 2-8°C, suggesting that it may be sensitive to temperature .
Eigenschaften
IUPAC Name |
dideuterio-(2,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




